2-Aminoacetic acid;chlororuthenium;methanone
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Overview
Description
It belongs to a group of metal carbonyl compounds that contain transition metals and carbonyls as the central scaffold and coordinated ligands, respectively . Carbon monoxide-releasing molecule-3 has been developed for potential therapeutic use of carbon monoxide due to its ability to release carbon monoxide in a controlled manner .
Preparation Methods
Carbon monoxide-releasing molecule-3 is synthesized by reacting tricarbonylchloro(glycinate)ruthenium(II) with sodium glycinate . The reaction conditions typically involve the use of solvents such as water or ethanol, and the reaction is carried out at room temperature . Industrial production methods for carbon monoxide-releasing molecule-3 are similar to laboratory-scale synthesis, but they may involve larger reaction vessels and more stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Carbon monoxide-releasing molecule-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles such as thiols and imidazoles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include carbon monoxide, carbon dioxide, and various ruthenium-containing byproducts .
Scientific Research Applications
Carbon monoxide-releasing molecule-3 has a wide range of scientific research applications. In chemistry, it is used as a source of carbon monoxide for various synthetic reactions . In biology and medicine, it has been studied for its potential therapeutic effects, including its ability to modulate inflammation, protect against ischemic stroke, and regulate macrophage polarization . In industry, carbon monoxide-releasing molecule-3 is used in the development of new materials and as a catalyst for various chemical processes .
Mechanism of Action
The mechanism of action of carbon monoxide-releasing molecule-3 involves the release of carbon monoxide, which then interacts with various molecular targets and pathways . Carbon monoxide can bind to heme-containing proteins, such as hemoglobin and cytochrome c oxidase, and modulate their activity . Additionally, carbon monoxide can activate soluble guanylyl cyclase, leading to the production of cyclic guanosine monophosphate and subsequent vasodilation . The compound also has antioxidant properties and can scavenge reactive oxygen species .
Comparison with Similar Compounds
Carbon monoxide-releasing molecule-3 is unique among carbon monoxide-releasing molecules due to its water solubility and relatively low toxicity . Similar compounds include carbon monoxide-releasing molecule-1, carbon monoxide-releasing molecule-2, and carbon monoxide-releasing molecule-A1 . These compounds also release carbon monoxide, but they differ in their chemical structure, solubility, and reactivity . For example, carbon monoxide-releasing molecule-1 and carbon monoxide-releasing molecule-2 are less water-soluble than carbon monoxide-releasing molecule-3, while carbon monoxide-releasing molecule-A1 has a different metal center and ligand structure .
Properties
Molecular Formula |
C5H8ClNO5Ru+3 |
---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
2-aminoacetic acid;chlororuthenium;methanone |
InChI |
InChI=1S/C2H5NO2.3CHO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h1,3H2,(H,4,5);3*1H;1H;/q;3*+1;;+1/p-1 |
InChI Key |
RKBYTVSUSJFXMI-UHFFFAOYSA-M |
Canonical SMILES |
[CH+]=O.[CH+]=O.[CH+]=O.C(C(=O)O)N.Cl[Ru] |
Origin of Product |
United States |
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